![molecular formula C12H9N5O2 B14894152 3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine moiety linked to a benzoic acid group, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-amino-1H-pyrazole with formamide can yield the pyrazolo[3,4-d]pyrimidine scaffold.
Coupling with benzoic acid: The pyrazolo[3,4-d]pyrimidine core can then be coupled with benzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
化学反応の分析
Types of Reactions
3-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoic acid moiety can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: The compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 3-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets in the cell. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their ability to phosphorylate target proteins. This can lead to the disruption of cellular signaling pathways and ultimately result in the inhibition of cell growth and proliferation.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have similar biological activities.
Benzoic acid derivatives: Compounds with a benzoic acid moiety can have similar chemical properties and reactivity.
Uniqueness
3-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine and benzoic acid moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C12H9N5O2 |
|---|---|
分子量 |
255.23 g/mol |
IUPAC名 |
3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid |
InChI |
InChI=1S/C12H9N5O2/c18-12(19)7-2-1-3-8(4-7)16-10-9-5-15-17-11(9)14-6-13-10/h1-6H,(H,18,19)(H2,13,14,15,16,17) |
InChIキー |
WSYOJZVGHKVEON-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=NC=NC3=C2C=NN3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


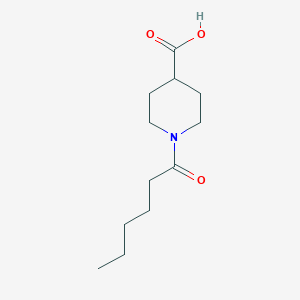
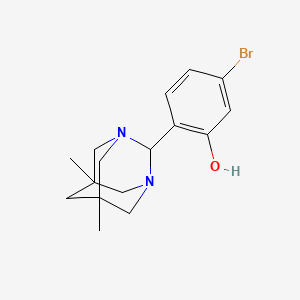
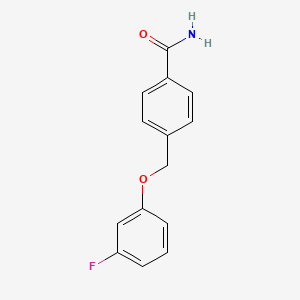
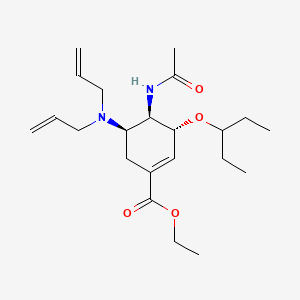

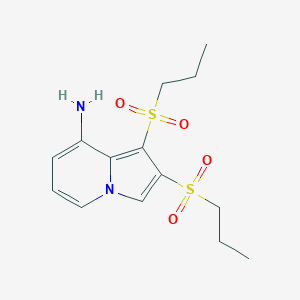
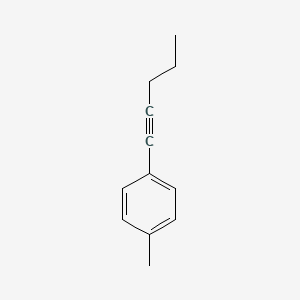
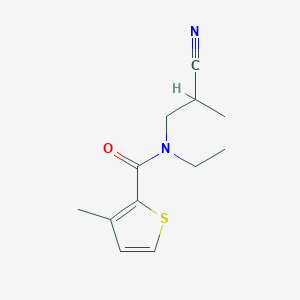
![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)

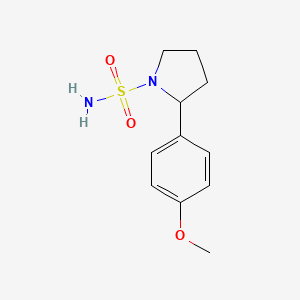
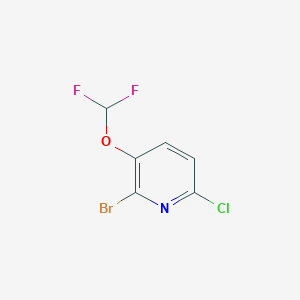
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
